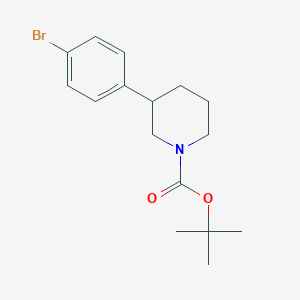

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSHWNCUNYWQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676734 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-73-2 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Introduction

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its rigid, yet conformationally flexible, framework allows for precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with a variety of neuronal targets. Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate represents a synthetically accessible derivative within this class. While this specific molecule is not extensively characterized in publicly available literature as a therapeutic end-product, its structural motifs strongly suggest a potential interaction with monoamine transporters, which are critical regulators of neurotransmission.

This technical guide provides a comprehensive framework for elucidating the mechanism of action of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate. We will proceed from a data-driven hypothesis, grounded in established structure-activity relationships (SAR) for this chemical class, to a detailed, multi-tiered experimental plan for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.

Part 1: Hypothesized Mechanism of Action - Dopamine Transporter (DAT) Inhibition

The Rationale: Insights from Structure-Activity Relationships

The primary hypothesis is that Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate functions as a dopamine transporter (DAT) inhibitor . This assertion is based on compelling evidence from SAR studies of related phenylpiperidine analogues:

-

The Phenylpiperidine Core: The 4-phenylpiperidine and 3-phenylpiperidine skeletons are foundational to a wide array of DAT inhibitors, including potent ligands like GBR 12909 and its analogues.[1][2][3] These compounds position a phenyl ring in a manner that allows for critical interactions within the DAT binding pocket.

-

Para-Halogen Substitution: Substitution at the para-position of the phenyl ring with a halogen, such as bromine, has been shown to retain or even enhance binding affinity for DAT. Studies on methylphenidate derivatives demonstrated that a para-bromo substitution resulted in higher affinity for DAT compared to the unsubstituted parent compound.[4][5] This suggests the 4-bromophenyl moiety of the subject molecule is well-tolerated and likely contributes positively to DAT binding.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a bulky, lipophilic moiety. While often used as a protecting group in synthesis, its presence will significantly influence the molecule's pharmacological profile. In many DAT inhibitor series, modifications to the piperidine nitrogen are a key determinant of affinity and selectivity against the serotonin (SERT) and norepinephrine (NET) transporters.[6] The Boc group's steric hindrance and electronic properties will likely modulate the interaction with the transporter, and its characterization is a key aspect of this proposed investigation.

The Dopamine Transporter (DAT) and its Role in Neurotransmission

The dopamine transporter is a sodium-chloride dependent symporter belonging to the SLC6 family of proteins.[7] Its primary function is to mediate the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling.[7] This process is crucial for regulating the magnitude and duration of dopamine-mediated neurotransmission, which underpins critical brain functions such as motor control, motivation, reward, and executive function.

Inhibition of DAT leads to an accumulation of extracellular dopamine, potentiating and prolonging its effects on postsynaptic receptors. This is the primary mechanism of action for several therapeutic agents (e.g., methylphenidate for ADHD) and drugs of abuse (e.g., cocaine).[8]

Caption: Hypothesized mechanism of dopamine reuptake inhibition.

Part 2: Experimental Validation Protocol

To rigorously test the hypothesis that Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a DAT inhibitor, a multi-stage validation process is required, progressing from in vitro binding to functional cellular and in vivo assays.

Stage 1: In Vitro Target Engagement and Selectivity Profiling

The initial and most critical step is to determine if the compound physically binds to monoamine transporters and to quantify its affinity and selectivity.

A. Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET.

Causality: This experiment directly measures the physical interaction between the compound and the transporter protein. By using selective radioligands for each transporter, we can quantify how effectively our compound displaces them, which is a direct measure of its binding affinity. Comparing the Kᵢ values across the three transporters will establish the compound's selectivity profile.

Protocol:

-

Tissue Preparation: Prepare crude synaptosomal membranes from specific rat brain regions: striatum (rich in DAT), frontal cortex (rich in NET), and brainstem (rich in SERT).

-

Assay Conditions:

-

DAT Assay: Incubate striatal membranes with the selective DAT radioligand [³H]WIN 35,428, in the presence of varying concentrations of the test compound.

-

SERT Assay: Incubate brainstem membranes with the selective SERT radioligand [³H]Citalopram, in the presence of varying concentrations of the test compound.

-

NET Assay: Incubate frontal cortex membranes with the selective NET radioligand [³H]Nisoxetine, in the presence of varying concentrations of the test compound.

-

-

Incubation & Termination: Incubate assays at the appropriate temperature and for a sufficient duration to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.

| Target | Radioligand | Brain Region | Expected Outcome (Hypothetical Data) |

| DAT | [³H]WIN 35,428 | Striatum | Kᵢ = 25 nM |

| SERT | [³H]Citalopram | Brainstem | Kᵢ = 850 nM |

| NET | [³H]Nisoxetine | Frontal Cortex | Kᵢ = 450 nM |

Interpretation: The hypothetical data above would suggest the compound is a potent DAT ligand with significant selectivity over both SERT (34-fold) and NET (18-fold).

B. Synaptosomal Uptake Inhibition Assays

Objective: To measure the functional inhibition of dopamine, serotonin, and norepinephrine uptake into synaptosomes.

Causality: While binding assays confirm target engagement, they do not confirm functional modulation. This assay measures the compound's ability to block the primary function of the transporter—clearing neurotransmitters from the extracellular space. This is a crucial link between binding and physiological effect.

Protocol:

-

Synaptosome Preparation: Prepare fresh, functional synaptosomes from the same brain regions as described above.

-

Assay Conditions: Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiate Uptake: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

-

Termination: After a short incubation period (within the linear range of uptake), terminate the reaction by rapid filtration.

-

Quantification & Analysis: Measure the radioactivity accumulated within the synaptosomes and calculate the IC₅₀ value for uptake inhibition for each neurotransmitter.

| Neurotransmitter | Brain Region | Expected Outcome (Hypothetical Data) |

| [³H]Dopamine | Striatum | IC₅₀ = 40 nM |

| [³H]Serotonin | Brainstem | IC₅₀ = 1200 nM |

| [³H]Norepinephrine | Frontal Cortex | IC₅₀ = 700 nM |

Interpretation: A strong correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) provides robust evidence that the compound's primary mechanism is the inhibition of transporter function.

Sources

- 1. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic use of functionalized heterocyclic building blocks is paramount. Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a quintessential example of such a scaffold, serving as a critical intermediate in the development of advanced therapeutic agents. Its structure combines a chiral piperidine core, a versatile tert-butyloxycarbonyl (Boc) protecting group, and a synthetically valuable bromophenyl moiety.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, representative synthetic routes, key chemical reactivities, and analytical characterization protocols. The primary significance of the (S)-enantiomer of this compound, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, is its role as a key precursor in the synthesis of Niraparib.[1][2] Niraparib is a potent poly(ADP-ribose)polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA-1 and -2 mutations.[1][3] Understanding the properties and handling of this intermediate is therefore crucial for researchers working on PARP inhibitors and related therapeutic areas.

Chemical Identity and Structural Features

The molecule's utility is derived directly from its distinct structural components, each offering a specific function in multi-step synthetic sequences.

Key Identifiers and Properties:

| Identifier | Value | Reference |

| IUPAC Name | tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | [4] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [5] |

| Molecular Weight | 340.26 g/mol | [5] |

| CAS Number | 769944-73-2 (Racemic/Unspecified) | [4][6] |

| CAS Number | 1476776-55-2 ((S)-enantiomer) | [1][5] |

| Synonyms | 1-Boc-3-(4-bromophenyl)piperidine | [1] |

Structural Analysis:

The molecule possesses three key features that are central to its application in medicinal chemistry:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group. It is stable to a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine for subsequent functionalization.

-

4-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile synthetic handle. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents, a cornerstone of modern library synthesis and lead optimization.

-

Chiral Center: The C3 position of the piperidine ring is a stereocenter. For the synthesis of Niraparib, the (S)-enantiomer is specifically required to ensure the correct stereochemistry of the final active pharmaceutical ingredient (API), which is critical for its biological activity and safety profile.[3]

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for its proper handling, storage, and use in reactions.

| Property | Value | Reference / Rationale |

| Appearance | White powder | [1] |

| Melting Point | 43 °C (for (S)-enantiomer) | [1] |

| Boiling Point | 398.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Sparingly soluble in non-polar solvents (hexanes). Insoluble in water. | Based on its chemical structure. |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended). | [1] |

The low melting point suggests that the material may appear as a waxy solid at or slightly above ambient room temperature. The predicted high boiling point is typical for a molecule of this size and functionality. Its storage requirements highlight a potential sensitivity to moisture and air, necessitating careful handling to prevent degradation.

Representative Synthetic Approach

While numerous proprietary routes exist, a common and logical pathway to synthesize this class of compounds involves the construction of the C-C bond between the piperidine and phenyl rings, followed by protection. Below is a representative workflow.

Experimental Protocol: Synthesis via Sₙ2 Displacement

This protocol is illustrative. Researchers should optimize conditions based on their specific laboratory setup and scale.

-

Step 1: Boc Protection of Piperidin-3-one.

-

To a stirred solution of piperidin-3-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, ~0.5 M), add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxopiperidine-1-carboxylate.

-

-

Step 2: Reduction to Alcohol.

-

Dissolve the ketone from Step 1 in methanol (~0.4 M) and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir for 2-3 hours at 0 °C. Monitor completion by TLC.

-

Carefully quench the reaction with water and concentrate the mixture to remove methanol.

-

Extract the aqueous residue with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-hydroxypiperidine-1-carboxylate.

-

-

Step 3: Mesylation of Alcohol.

-

Dissolve the alcohol from Step 2 in DCM (~0.5 M) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir at 0 °C for 1-2 hours. Monitor by TLC.

-

Upon completion, dilute with DCM, wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo at low temperature. Use the resulting mesylate immediately in the next step due to its potential instability.

-

-

Step 4: Cuprate Displacement.

-

In a separate flask, prepare a solution of 4-bromophenyllithium by adding n-butyllithium (1.0 eq) to 1,4-dibromobenzene (1.1 eq) in dry THF at -78 °C.

-

In another flask, prepare the cuprate by adding the 4-bromophenyllithium solution to a suspension of copper(I) iodide (CuI, 1.0 eq) in dry THF at -78 °C.

-

Add the mesylate from Step 3 (1.0 eq) as a solution in THF to the cuprate suspension.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate.

-

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its predictable reactivity, enabling its incorporation into more complex molecules.

Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions to yield the free secondary amine, 3-(4-bromophenyl)piperidine.

Protocol: Deprotection with TFA

-

Dissolve tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.1-0.2 M).

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until all starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene or DCM several times to remove excess TFA.

-

The resulting product is the TFA salt of the amine, which can be used as is or neutralized with a base (e.g., NaHCO₃, Et₃N) to obtain the free base.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is the key site for building molecular complexity. The Suzuki-Miyaura coupling is a powerful and widely used method for forming a new C-C bond at this position.

Protocol: Representative Suzuki Coupling

-

To a reaction vessel, add tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq), a boronic acid or ester partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography to obtain the coupled product.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemistry of the compound.

| Method | Purpose | Typical Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Protons of the Boc group (~1.4-1.5 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.5-4.2 ppm), and aromatic protons (doublets, ~7.1-7.5 ppm). |

| LC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio for [M+H]⁺ or [M+Na]⁺. |

| FT-IR | Functional group identification. | Characteristic peaks for C=O stretch of the carbamate (~1680-1700 cm⁻¹), C-H stretches (aliphatic and aromatic), and C-Br stretch. |

| Chiral HPLC | Determination of enantiomeric purity. | Baseline separation of the (R) and (S) enantiomers using a suitable chiral stationary phase, allowing for quantification of enantiomeric excess (ee%). |

Protocol: Characterization by ¹H NMR

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data (phasing, baseline correction, and integration).

-

Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations, referencing against the residual solvent peak (CDCl₃ at 7.26 ppm).

Safety and Handling

While specific toxicity data for this compound is not widely published, related aromatic bromides and piperidine derivatives warrant careful handling.[7][8]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] May cause respiratory irritation.[7][8] Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly sealed in a dry and cool place, preferably under an inert atmosphere to maintain long-term stability.[1]

Conclusion

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a high-value synthetic intermediate whose properties are well-suited for the demands of modern drug discovery. Its combination of a stable protecting group, a versatile cross-coupling handle, and a defined stereocenter makes it an indispensable building block for complex molecular architectures, most notably in the synthesis of the PARP inhibitor Niraparib. The protocols and data presented in this guide offer a technical foundation for scientists and researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- Vertex AI Search result citing a supplier of Tert-butyl (S)-3-(4-bromophenyl)

-

PubChem. (n.d.). tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate CAS 1476776-55-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | 1476776-55-2 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 3-(4-Bromophenyl)piperidine-1-carboxylic acid tert-butyl ester | 769944-73-2 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. sdhanjiang.lookchem.com [sdhanjiang.lookchem.com]

- 7. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | C16H22BrNO2 | CID 40425223 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Pharmaceuticals

In the intricate landscape of medicinal chemistry, the value of a molecular scaffold is often measured by its versatility and its ability to serve as a foundational building block for complex, biologically active molecules. Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, a seemingly unassuming heterocyclic compound, exemplifies this principle. Its strategic combination of a piperidine core, a synthetically versatile bromophenyl moiety, and a protective tert-butyloxycarbonyl (Boc) group has positioned it as a critical intermediate in the synthesis of high-value pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, chemical properties, and pivotal role in drug development, with a particular focus on the enantiomerically pure (S)-form, a key precursor to the PARP inhibitor Niraparib.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is fundamental to its application in synthesis. The table below summarizes key computed and experimental data for the racemic and chiral forms of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂BrNO₂ | |

| Molecular Weight | 340.26 g/mol | |

| CAS Number (Racemic) | 769944-73-2 | [1] |

| CAS Number ((S)-enantiomer) | 1476776-55-2 | |

| Appearance | White to off-white solid | |

| Melting Point ((S)-enantiomer) | 45.0-47.1 °C | [2] |

| Optical Rotation ((S)-enantiomer) | [α]²²_D_ -59.5 (c 0.37, CHCl₃) | [2] |

The Boc-protected nitrogen atom significantly influences the molecule's solubility and reactivity, rendering it amenable to a wide range of organic solvents and preventing unwanted side reactions at the nitrogen during subsequent synthetic transformations. The bromine atom on the phenyl ring is a key functional handle, enabling a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce further molecular complexity.

The Enantioselective Synthesis of (S)-Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: A Methodological Deep Dive

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. The synthesis of the (S)-enantiomer of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is therefore of paramount importance for its application in the production of drugs like Niraparib. Modern asymmetric synthesis has provided powerful tools to achieve this, with rhodium-catalyzed asymmetric hydrogenation being a prominent and efficient method.

The following diagram illustrates a plausible synthetic pathway, drawing from principles of modern asymmetric catalysis.

Caption: Asymmetric synthesis of the (S)-3-arylpiperidine core.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation

This protocol is a representative example based on established methodologies for the asymmetric synthesis of 3-arylpiperidines.[3][4]

Step 1: Boc Protection of Pyridine

-

To a solution of pyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a nucleophilic catalyst (e.g., 4-(dimethylamino)pyridine, DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up, and purify the resulting N-Boc-dihydropyridine intermediate by column chromatography.

Step 2: Rhodium-Catalyzed Asymmetric Arylation

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the N-Boc-dihydropyridine intermediate, (4-bromophenyl)boronic acid, a chiral rhodium catalyst (e.g., a complex of [Rh(COD)Cl]₂ and a chiral phosphine ligand), and a suitable base (e.g., potassium hydroxide).

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the optimal temperature (typically 50-80 °C) and stir for the required duration (several hours to overnight), monitoring the progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature, perform an extractive work-up, and purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched (S)-tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydropyridine-1-carboxylate.

Step 3: Reduction of the Tetrahydropyridine

-

Dissolve the enantiomerically enriched tetrahydropyridine intermediate in a suitable solvent (e.g., methanol or ethanol).

-

Add a hydrogenation catalyst (e.g., palladium on carbon, Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate.

Characterization and Spectroscopic Data

The structural elucidation and confirmation of purity of the synthesized compound are crucial. A Chinese patent provides the following ¹H NMR data for the (S)-enantiomer.[2]

¹H NMR (400 MHz, CDCl₃): δ 7.43 (d, J = 8.4 Hz, 2H), 7.10 (d, J = 8.4 Hz, 2H), 4.14 (m, 2H), 2.69 (m, 3H), 1.99 (m, 1H), 1.76 (m, 1H), 1.56 (m, 2H), 1.47 (s, 9H).

The spectrum clearly shows the characteristic signals for the aromatic protons of the 4-bromophenyl group, the protons of the piperidine ring, and the singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.

The Pivotal Role in the Synthesis of Niraparib

The primary application of enantiomerically pure (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers.

The synthetic utility of this intermediate is realized through a subsequent Suzuki-Miyaura cross-coupling reaction. The bromine atom on the phenyl ring serves as an excellent coupling partner for a boronic acid or boronate ester derivative of an indazole core, which is the other key fragment of the Niraparib molecule.

Caption: Role in the synthesis of Niraparib.

This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[5][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity in this step.

Conclusion: A Testament to the Power of Strategic Molecular Design

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, particularly in its enantiomerically pure (S)-form, is a testament to the importance of strategic molecular design in modern pharmaceutical synthesis. Its carefully chosen functional groups provide the necessary reactivity and protection to enable the efficient construction of complex and life-saving drugs like Niraparib. The continued development of robust and scalable asymmetric synthetic routes to this and other chiral piperidine intermediates will undoubtedly remain a key focus for researchers and professionals in the field of drug development, paving the way for the next generation of innovative therapeutics.

References

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 2022 . [Link]

-

Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Chemistry Portal. [Link]

-

Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Letters, 2015 , 17(7), 1720-1723. [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate, 2022 . [Link]

- A kind of synthetic method for preparing Niraparib.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023 , 145(25), 14221-14226. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023 , 145(25), 14221–14226. [Link]

- Processes for the preparation of Niraparib and intermediates thereof.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ResearchGate, 2023 . [Link]

- Methods of manufacturing of niraparib.

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Eureka. [Link]

-

Enantioselective synthesis of 3-substituted-4-aryl piperidines useful for the preparation of paroxetine. ElectronicsAndBooks. [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

- Nilaparib intermediate, preparation method and application thereof, and synthesis method of nilapab.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate, 2019 . [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, 2021 . [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health, 2021 . [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. CN111592467A - Nilaparib intermediate, preparation method and application thereof, and synthesis method of nilapab - Google Patents [patents.google.com]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. legacy.biotools.us [legacy.biotools.us]

- 6. connectjournals.com [connectjournals.com]

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate as a research chemical

An In-Depth Technical Guide to Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for the synthesis of a wide array of biologically active compounds. The piperidine ring is a quintessential example of such a scaffold, present in numerous FDA-approved drugs.[1][2][3] This guide focuses on a particularly valuable derivative: Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate .

This compound is more than a mere synthetic intermediate; it is a strategically designed building block that combines the conformational rigidity of the piperidine core with the synthetic versatility of an aryl bromide. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the piperidine nitrogen, while the bromophenyl moiety serves as a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. Its principal application lies in the synthesis of complex therapeutic agents, most notably as a key intermediate in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of cancer therapeutics.[4][5][6] This document provides an in-depth exploration of its properties, synthesis, and critical applications for professionals in drug development and chemical research.

Part 1: Core Molecular Profile and Physicochemical Properties

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (CAS Number: 769944-73-2) is a research chemical whose value is rooted in its specific structural features.[7][8]

Chemical Structure

The molecule consists of a piperidine ring substituted at the 3-position with a 4-bromophenyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The specific stereochemistry, particularly the (S)-enantiomer (CAS 1476776-55-2), is often crucial for its application in synthesizing chiral drugs like Niraparib.[4][5][9]

Caption: Generalized workflow for the synthesis via Boc protection.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on standard laboratory procedures for Boc protection.

-

Reaction Setup: To a solution of 3-(4-bromophenyl)piperidine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M), add a base like triethylamine (1.2 eq). [10]2. Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the same solvent.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Quality Control and Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the Boc group and bromophenyl moiety.

-

Mass Spectrometry (MS): To verify the molecular weight (340.26 g/mol ) and isotopic pattern characteristic of a monobrominated compound. [9]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which is typically expected to be ≥98% for research applications. [9][11]

Part 3: Applications in Drug Discovery and Organic Synthesis

The true value of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate lies in its utility as a versatile building block, particularly in the synthesis of targeted therapeutics.

Keystone Intermediate for PARP Inhibitors (e.g., Niraparib)

The most significant application of the chiral (S)-enantiomer of this compound is as a key intermediate in the synthesis of Niraparib, a potent PARP inhibitor. [4][5][6][12] The Principle of Synthetic Lethality: PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is already deficient. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death. [13][14][15][16] The (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate scaffold provides the core structure that, after further modification, correctly orients the pharmacophoric elements to bind within the PARP active site.

Caption: Role as a key intermediate in the synthesis of a PARP inhibitor.

A Versatile Substrate for Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone of this molecule's utility, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. [17]These reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures. [18]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is frequently used to introduce new aryl or heteroaryl groups. [19][20]* Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, essential for synthesizing many pharmacologically active molecules.

-

Stille Coupling: Reaction with organostannanes. [19]* Heck Reaction: Reaction with alkenes. [19] The ability to selectively functionalize the 4-position of the phenyl ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a step-by-step methodology for a typical Suzuki coupling reaction.

-

Reagents & Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to obtain the coupled product.

Part 4: Safety, Handling, and Storage

As with any research chemical, proper handling is essential. While specific toxicity data for this compound is not extensively published, related brominated aromatic and piperidine compounds require standard laboratory precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [4][12]

Part 5: Concluding Remarks

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a prime example of a molecular tool that accelerates drug discovery. Its pre-installed, orthogonally protected functionalities—the Boc-protected amine and the reactive aryl bromide—provide chemists with a reliable and versatile starting point for synthesizing complex target molecules. Its demonstrated role in the construction of PARP inhibitors highlights its importance in oncology research. As the demand for sophisticated and highly specific therapeutics grows, the utility of such well-designed building blocks will continue to be indispensable to the fields of medicinal chemistry and process development.

References

-

Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. Available from: [Link]

-

Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate. Available from: [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health. Available from: [Link]

-

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate. PubChem. Available from: [Link]

-

Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available from: [Link]

-

tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate. PubChem. Available from: [Link]

-

Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. Available from: [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. Available from: [Link]

-

tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate. Chongqing Chemdad Co., Ltd. Available from: [Link]

-

tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate. ChemBK. Available from: [Link]

-

Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Protheragen. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available from: [Link]

-

TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. gsrs. Available from: [Link]

-

The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health. Available from: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]

-

769944-73-2|tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate. Knight Chemicals. Available from: [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

3-(4-Bromophenyl)piperidine. PubChem. Available from: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

-

Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available from: [Link]

-

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Available from: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]

-

Piperidine-based drug discovery. University of Arizona. Available from: [Link]

-

Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. National Center for Biotechnology Information. Available from: [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. Available from: [Link]

-

(S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Chongqing Chemdad Co., Ltd. Available from: [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | 1476776-55-2 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. 3-(4-Bromophenyl)piperidine-1-carboxylic acid tert-butyl ester | 769944-73-2 [m.chemicalbook.com]

- 8. 3-(4-Bromophenyl)piperidine-1-carboxylic acid tert-butyl ester, CasNo.769944-73-2 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

- 9. chemscene.com [chemscene.com]

- 10. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 11. 3-(4-bromophenyl)piperidine-1-carboxylic acid tert-butyl ester manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 12. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products, underscoring its significance as a "privileged structure" in drug discovery.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] This guide focuses on a specific, yet highly promising, derivative: Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate. While primarily recognized as a key intermediate in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, the inherent structural features of this molecule itself warrant a thorough investigation into its own potential biological activities.[4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will explore the theoretical framework for the potential biological activities of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, with a primary focus on PARP inhibition, and provide detailed, field-proven experimental protocols to empirically validate these hypotheses.

Part 1: The Rationale for Investigating PARP Inhibition

The most direct line of inquiry into the biological activity of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate stems from its role as a precursor to Niraparib, a clinically approved PARP inhibitor for the treatment of certain types of cancer, particularly ovarian cancer.[4][5]

The Central Role of PARP in DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[6] These enzymes act as DNA damage sensors, particularly for single-strand breaks (SSBs). Upon detecting a break, PARP enzymes catalyze the addition of poly(ADP-ribose) (PAR) chains to themselves and other nuclear proteins, a process known as PARylation. This PARylation cascade serves to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.[7][8]

Synthetic Lethality: The Achilles' Heel of BRCA-mutated Cancers

In healthy cells, if SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[3]

However, in cancers with mutations in the BRCA1 or BRCA2 genes, the HR pathway is deficient. These cancer cells become heavily reliant on the PARP-mediated base excision repair pathway to repair SSBs and maintain genomic integrity.

This dependency creates a therapeutic window for a concept known as "synthetic lethality". By inhibiting PARP with a drug like Niraparib, the repair of SSBs is blocked. The accumulation of unrepaired SSBs leads to the formation of DSBs, which, in the absence of a functional HR pathway, cannot be repaired. This catastrophic level of DNA damage triggers apoptosis and selective death of the cancer cells, while leaving healthy cells with a functional HR pathway relatively unharmed.[3][8]

The "PARP Trapping" Mechanism

Beyond simple enzymatic inhibition, a key mechanism of action for many PARP inhibitors, including Niraparib, is "PARP trapping". This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP-DNA complex at the site of the DNA lesion.[1][9] These trapped complexes are highly cytotoxic as they physically obstruct DNA replication and repair, further enhancing the synthetic lethal effect.[6]

Given that Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate shares the core 3-phenylpiperidine scaffold with Niraparib, it is plausible that it could exhibit inhibitory activity against PARP enzymes, albeit likely at a different potency. The Boc-protected nitrogen and the bromo-substituted phenyl ring are key structural features that warrant investigation for their contribution to potential PARP binding and inhibition.

Part 2: A Broader Perspective on Potential Biological Activities

While PARP inhibition is the most probable activity, the 3-phenylpiperidine scaffold is also a key pharmacophore in a range of other biologically active compounds, suggesting other potential therapeutic applications for Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate.[10][11]

Central Nervous System (CNS) Modulation

Derivatives of 3-phenylpiperidine have been shown to possess central dopamine-autoreceptor stimulating activity.[12] The phenylpiperidine moiety is a common feature in drugs targeting the CNS, including analgesics and antipsychotics.[13] Therefore, it is conceivable that Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate could exhibit modulatory effects on CNS receptors, warranting investigation in relevant in vitro and in vivo models.

Part 3: Experimental Workflows for Biological Characterization

The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of the potential biological activities of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate.

Experimental Workflow Overview

Caption: General experimental workflow for evaluating the biological activity of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate.

In Vitro Assays

This assay determines the direct inhibitory effect of the test compound on PARP1 enzymatic activity by measuring the consumption of its substrate, NAD+.[14][15]

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate in DMSO.

-

Create a serial dilution of the test compound in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Prepare a solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer.

-

Prepare a 5X solution of β-Nicotinamide adenine dinucleotide (NAD+) in PARP assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of a 384-well black plate.

-

Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent).

-

-

Data Analysis:

-

Measure the fluorescence intensity using a fluorescent plate reader.

-

Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[16][17]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., BRCA-mutated ovarian cancer cell line like OVCAR-3, or a BRCA-proficient line like HeLa for comparison) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value.

-

| Parameter | Description |

| Cell Line | BRCA-mutated (e.g., OVCAR-3) and BRCA-proficient (e.g., HeLa) |

| Compound | Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate |

| Incubation Time | 48-72 hours |

| Endpoint | IC50 (half-maximal inhibitory concentration) |

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21][22][23]

Protocol:

-

Cell Treatment and Fixation:

-

Treat cells as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is directly proportional to the DNA content.

-

-

Data Analysis:

-

Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase can be indicative of DNA damage-induced cell cycle arrest.

-

In Vivo Evaluation

This model assesses the in vivo anti-tumor efficacy of the test compound in an animal model.[24][25][26]

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., a BRCA-mutated ovarian cancer cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure the tumor volume and body weight of the mice 2-3 times per week.

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Assess the toxicity of the compound by monitoring body weight changes and any signs of adverse effects.

-

Caption: Proposed mechanism of action for Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate via PARP inhibition, leading to synthetic lethality in HR-deficient cancer cells.

Conclusion and Future Directions

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate represents a molecule of significant interest for drug discovery. Its structural relationship to the PARP inhibitor Niraparib provides a strong rationale for investigating its potential as an anticancer agent through the mechanism of synthetic lethality. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating its biological activity, from initial enzymatic assays to in vivo efficacy studies.

Future research should focus on a thorough structure-activity relationship (SAR) study of derivatives of this compound to optimize potency and selectivity. Furthermore, exploring its potential effects on CNS targets could unveil novel therapeutic applications beyond oncology. The journey from a synthetic intermediate to a potential therapeutic agent is a challenging yet rewarding endeavor, and Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a compelling candidate for this transformative process.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

-

Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]

-

What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (n.d.). Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

-

Niraparib - Wikipedia. (n.d.). Retrieved from [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, September 8). Retrieved from [Link]

-

PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. (2021, February 18). Retrieved from [Link]

-

How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020, February 24). Retrieved from [Link]

-

Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). Retrieved from [Link]

-

PARP Inhibitors in Cancer Diagnosis and Therapy - AACR Journals. (n.d.). Retrieved from [Link]

-

An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. (n.d.). Retrieved from [Link]

-

Molecular Pathways: Targeting PARP in Cancer Treatment - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Successes and Challenges of PARP Inhibitors in Cancer Therapy - Frontiers. (n.d.). Retrieved from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

-

Recent advancements in PARP inhibitors-based targeted cancer therapy - Oxford Academic. (2020, August 31). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

-

3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed. (n.d.). Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

PARP assay for inhibitors | BMG LABTECH. (n.d.). Retrieved from [Link]

-

3-Phenylpiperidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Retrieved from [Link]

-

Phenylpiperidines - Wikipedia. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 5. Niraparib - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Successes and Challenges of PARP Inhibitors in Cancer Therapy [frontiersin.org]

- 9. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 10. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 11. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 12. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. painphysicianjournal.com [painphysicianjournal.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nanocellect.com [nanocellect.com]

- 24. benchchem.com [benchchem.com]

- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Introduction

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of the bromine atom on the phenyl ring offers a site for further functionalization, for instance, through cross-coupling reactions, while the Boc-protected piperidine ring provides a stable and versatile scaffold.

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

The molecular structure of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is presented below.

Figure 1. Molecular Structure of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂BrNO₂ | ChemScene[1] |

| Molecular Weight | 340.26 g/mol | ChemScene[1] |

| CAS Number | 769944-73-2 | ChemicalBook[2] |

| Appearance | Predicted: White to off-white solid | N/A |

| Purity | ≥98% | ChemScene[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the tert-butyl protons.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to Br) |

| ~7.10 | d | 2H | Ar-H (meta to Br) |

| ~4.1-3.9 (broad) | m | 2H | N-CH₂ (piperidine) |

| ~3.0-2.8 (broad) | m | 2H | N-CH₂ (piperidine) |

| ~2.9-2.7 | m | 1H | CH (piperidine) |

| ~2.0-1.6 | m | 4H | CH₂ (piperidine) |

| 1.48 | s | 9H | C(CH₃)₃ |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions. The broadness of the signals for the piperidine protons is due to conformational exchange.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (carbamate) |

| ~142.5 | Ar-C (C-Br) |

| ~131.7 | Ar-CH |

| ~128.5 | Ar-CH |

| ~120.5 | Ar-C |

| ~79.5 | C(CH₃)₃ |

| ~47.0 | N-CH₂ (piperidine) |

| ~44.0 | N-CH₂ (piperidine) |

| ~40.0 | CH (piperidine) |

| ~32.0 | CH₂ (piperidine) |

| ~28.4 | C(CH₃)₃ |

| ~25.0 | CH₂ (piperidine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2975-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1480 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

| ~1010 | Medium | C-Br stretch |

| ~820 | Medium | C-H bend (p-disubstituted aromatic) |

Mass Spectrometry (MS)